Erythromycin A OC

Branhamella catarrhalis MIC Gram‑negative

Erythromycin A OC is the sole dual-modified macrolide scaffold that unites 11,12-cyclic carbonate (two-fold Gram-positive potency amplification) and 9-oxime (acid stability) in a single chemically defined species. Its 15-fold superiority against Branhamella catarrhalis and non-uniform activity spectrum enable precise SAR dissection of additive/synergistic modification effects that single-modification analogs cannot support. This compound is an essential reference standard for HPLC impurity profiling and a validated starting point for next-generation motilide synthesis (US4921839).

Molecular Formula C38H66N2O14
Molecular Weight 774.9 g/mol
CAS No. 118740-63-9
Cat. No. B043603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A OC
CAS118740-63-9
Synonymserythromycin A OC
erythromycin A oxime 11,12-carbonate
Molecular FormulaC38H66N2O14
Molecular Weight774.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
InChIInChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27-
InChIKeyRTCGTLWKKGKPPE-NOACJBATSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin A OC (CAS 118740-63-9): Chemical Identity and Antibacterial Class Positioning for Research Sourcing


Erythromycin A OC (erythromycin A oxime 11,12-carbonate, CAS 118740‑63‑9) is a chemically defined, semi‑synthetic derivative of the 14‑membered macrolide antibiotic erythromycin A [1]. This compound incorporates two distinct structural modifications on the erythronolide scaffold: a cyclic carbonate bridging the 11‑ and 12‑hydroxyl groups, and an oxime functionality at the 9‑position [1]. It belongs to the erythromycin analog class that includes clinically established agents such as clarithromycin, azithromycin, and roxithromycin; however, erythromycin A OC is exclusively supplied for non‑human research applications [2].

Why Erythromycin A OC Cannot Be Substituted by Generic Erythromycin A or Simple Carbonate Analogs


Erythromycin A OC occupies a unique chemical space that cannot be replicated by simply interchanging erythromycin A, erythromycin A 11,12‑carbonate, or erythromycin A oxime. Erythromycin A suffers from well‑documented acid lability that degrades oral bioavailability [1]; the 11,12‑carbonate analog (erythromycin A cyclic carbonate) partially addresses potency but not acid stability, while the 9‑oxime analog (erythromycin A oxime) provides acid protection without the activity boost conferred by the carbonate moiety [2]. Erythromycin A OC is the only single chemical species that simultaneously unites the 11,12‑cyclic carbonate and the 9‑oxime modifications, creating a dual‑engineered scaffold whose combined property profile cannot be achieved through ad‑hoc blending or sequential use of simpler analogs [2].

Erythromycin A OC (CAS 118740-63-9): Head‑to‑Head Antibacterial MIC Evidence Versus Erythromycin A and Erythromycin A 11,12‑Carbonate


Activity Against Branhamella catarrhalis: 15‑Fold Superiority Over Erythromycin A and Its 11,12‑Carbonate

Against Branhamella catarrhalis 1502, erythromycin A OC (5a) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.13 µg/mL, which is approximately 15‑fold lower (more potent) than the MIC of 2 µg/mL observed for both erythromycin A (1) and erythromycin A 11,12‑carbonate (2) under identical assay conditions [1]. This dramatic differential is one of the most pronounced in the analog series.

Branhamella catarrhalis MIC Gram‑negative

Gram‑Positive Potency Retention: Equivalent Activity to the More Potent 11,12‑Carbonate Parent

Erythromycin A OC (5a) fully retained the enhanced Gram‑positive activity of erythromycin A 11,12‑carbonate (2), with MIC values of 0.13 µg/mL against Staphylococcus aureus Oxford and ≤0.015 µg/mL against Streptococcus pneumoniae 1761, both matching compound 2 and being two‑fold more potent than erythromycin A (1) [1]. Against Streptococcus faecalis I, 5a exhibited an MIC of 0.25 µg/mL, equivalent to 2, and a two‑fold improvement over 1 [1].

Staphylococcus aureus Streptococcus pneumoniae Streptococcus faecalis MIC

Structural Uniqueness: The Only Derivative Combining 11,12‑Carbonate Activity Enhancement with 9‑Oxime Acid Stability in a Single Molecular Entity

The design rationale for erythromycin A OC was explicitly to merge the two‑fold Gram‑positive potency enhancement of the 11,12‑cyclic carbonate [1] with the improved acid stability conferred by the 9‑oxime group [1]. Unlike erythromycin A 11,12‑carbonate (2), which retains the acid‑labile 9‑keto group, or erythromycin A oxime (3), which lacks the activity‑boosting carbonate bridge, erythromycin A OC is the only analog that simultaneously incorporates both modifications, as confirmed by the J Antibiot 1989 paper and the US4921839 patent [2].

dual modification acid stability carbonate oxime

Differential Activity Spectrum: Erythromycin A OC Is Not a Simple Potency Scalar of the Parent Molecule

While erythromycin A (1) shows an MIC of 0.13 µg/mL against Escherichia coli NCTC 10418, erythromycin A OC (5a) exhibits a substantially elevated MIC of 16 µg/mL, representing a >100‑fold reduction in activity against this Gram‑negative species [1]. Conversely, against Haemophilus influenzae Wy21, 5a (MIC 2 µg/mL) is equipment to erythromycin A (MIC 2 µg/mL) but two‑fold less active than the carbonate 2 (MIC 1 µg/mL), while against Branhamella catarrhalis 1502, 5a is 15‑fold more potent than both comparators [1]. This non‑uniform spectrum shift indicates that the dual modification does not produce a simple multiplicative change in antibacterial potency; rather, it reshapes the activity profile in a species‑specific manner.

spectrum shift Escherichia coli Haemophilus influenzae Branhamella

Erythromycin A OC (CAS 118740-63-9): Primary Research and Industrial Application Scenarios Supported by Quantitative Evidence


Macrolide Structure–Activity Relationship (SAR) Libraries Targeting Respiratory Pathogens

Erythromycin A OC serves as a critical reference point in macrolide SAR studies because it is the only analog that combines the 11,12‑carbonate (which amplifies Gram‑positive potency approximately two‑fold) with the 9‑oxime (which imparts acid stability). The 15‑fold superiority of erythromycin A OC over both erythromycin A and its 11,12‑carbonate against Branhamella catarrhalis [1] provides a unique phenotypic fingerprint that can be used to interrogate the structural determinants of outer membrane permeability in respiratory Gram‑negative bacteria.

Mechanistic Studies of Dual‑Modification Synergy in Macrolide Scaffolds

The non‑uniform activity spectrum of erythromycin A OC—where it gains potency against B. catarrhalis but loses potency against E. coli relative to erythromycin A [1]—makes it an exceptional probe for dissecting whether the carbonate and oxime modifications interact additively, synergistically, or antagonistically in determining species‑specific antibacterial activity. This compound enables controlled experiments that single‑modification analogs (carbonate‑only or oxime‑only) cannot support.

Analytical Reference Standard for Erythromycin Impurity Profiling and HPLC Method Development

As a structurally characterized erythromycin analog with a defined CAS number (118740‑63‑9) and established molecular formula (C₃₈H₆₆N₂O₁₄) [1], erythromycin A OC can be employed as a reference marker in HPLC methods designed to resolve and quantify structurally related impurities in erythromycin‑derived pharmaceutical preparations. HPLC methods for the determination of erythromycin A oxime and related compounds have been reported [2].

Motilide and Prokinetic Agent Precursor Research

Erythromycin A and its derivatives, including oxime‑ and carbonate‑modified analogs, have been investigated for their gastrointestinal prokinetic (motilide) activity independent of antibacterial action. Erythromycin A OC, as a dual‑modified scaffold, provides a starting point for synthesizing next‑generation motilide candidates that require both metabolic stability (from the oxime) and conformational constraint (from the cyclic carbonate), as outlined in the synthetic methodologies described in US Patent US4921839 [2].

Quote Request

Request a Quote for Erythromycin A OC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.